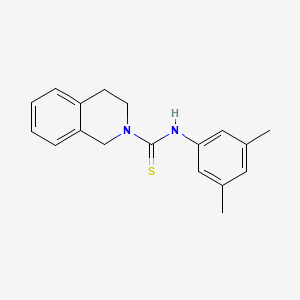
N-(3,5-dimethylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide, commonly known as DMIT, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMIT belongs to the class of isoquinoline derivatives and has been found to possess a wide range of biological activities.
作用機序
The exact mechanism of action of DMIT is not fully understood. However, studies have suggested that DMIT exerts its biological effects by modulating various signaling pathways such as the PI3K/AKT, MAPK/ERK, and NF-κB pathways. DMIT has also been found to inhibit the activity of various enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
DMIT has been shown to have various biochemical and physiological effects. Studies have demonstrated that DMIT induces apoptosis in cancer cells by activating caspase-3 and caspase-9. DMIT has also been found to inhibit the migration and invasion of cancer cells by downregulating the expression of MMP-9. Furthermore, DMIT has been shown to reduce oxidative stress and inflammation in the brain by increasing the levels of antioxidant enzymes such as SOD and CAT.
実験室実験の利点と制限
DMIT has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. Furthermore, DMIT has a high degree of purity and stability, which makes it suitable for various biological assays. However, one limitation of DMIT is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
将来の方向性
There are several future directions for the study of DMIT. One potential application of DMIT is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that DMIT has neuroprotective effects and can reduce oxidative stress and inflammation in the brain. Furthermore, DMIT has been found to enhance cognitive function in animal models of Alzheimer's disease.
Another future direction for the study of DMIT is in the development of novel anticancer agents. Studies have shown that DMIT exhibits potent anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Furthermore, DMIT has been found to inhibit the migration and invasion of cancer cells by downregulating the expression of MMP-9.
In conclusion, DMIT is a synthetic compound that has been extensively studied for its potential therapeutic applications. It possesses a wide range of biological activities and has been found to have anticancer, anti-inflammatory, and neuroprotective effects. Further research is needed to fully understand the mechanism of action of DMIT and to explore its potential applications in various fields.
合成法
DMIT can be synthesized through a multi-step process involving the condensation of 3,5-dimethylphenylamine with 2-chloroacetyl chloride, followed by the reaction with thiosemicarbazide. The final product is obtained by the reduction of the resulting thiosemicarbazone with sodium borohydride.
科学的研究の応用
DMIT has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. Studies have shown that DMIT exhibits anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. DMIT has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, DMIT has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
N-(3,5-dimethylphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2S/c1-13-9-14(2)11-17(10-13)19-18(21)20-8-7-15-5-3-4-6-16(15)12-20/h3-6,9-11H,7-8,12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IASKBDWTXYVWDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)N2CCC3=CC=CC=C3C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,6-dimethyl-2-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5787958.png)
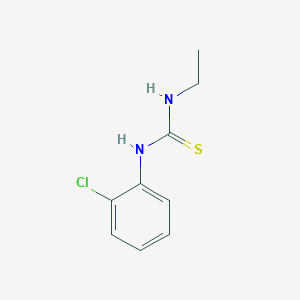
![methyl 2-{[(2,6-dichlorophenyl)acetyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B5787972.png)
![N-[2-(4-fluorophenyl)ethyl]-2-nitrobenzenesulfonamide](/img/structure/B5787998.png)
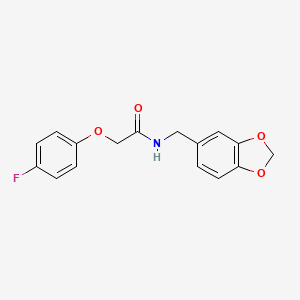
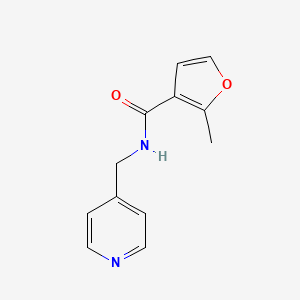
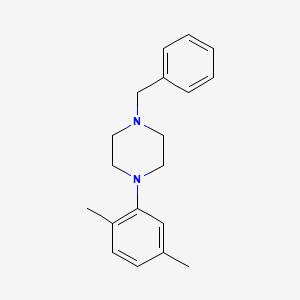
![5-chloro-2-[(3-phenylpropanoyl)amino]benzoic acid](/img/structure/B5788019.png)
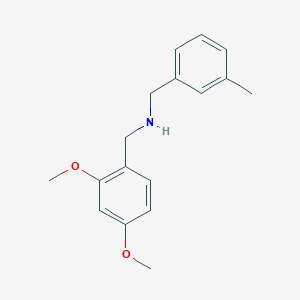
![4-[5-(2-naphthyloxy)-1H-tetrazol-1-yl]benzamide](/img/structure/B5788029.png)
![2,2,2-trifluoro-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]acetamide](/img/structure/B5788038.png)
![N-cyclopropyl-2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5788039.png)
![[5-(5-chloro-2-methylphenyl)-2-furyl]methanol](/img/structure/B5788046.png)
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butanamide](/img/structure/B5788053.png)